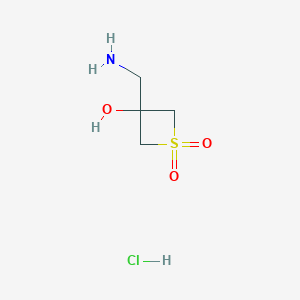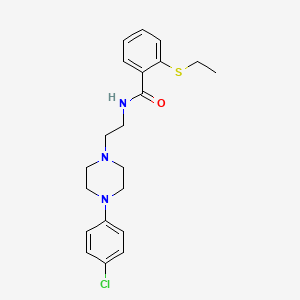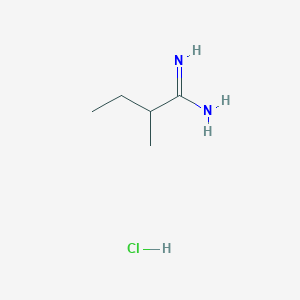
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, including the formation of the thiazole and isoxazole rings, followed by their coupling with the pyridine moiety. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling with Pyridine: The final step involves coupling the thiazole and isoxazole rings with a pyridine derivative through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, where nucleophiles replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
5-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-3-carboxamide can be compared with other similar compounds, such as:
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound shares a similar thiazole and pyridine structure but differs in the substitution pattern and functional groups.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound features a thiazole ring and an oxadiazole ring, highlighting the versatility of thiazole derivatives in medicinal chemistry.
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound combines a pyridine ring with an oxadiazole ring, demonstrating similar biological activities and applications
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-10(17-19-8)12(18)16-13-15-11(7-20-13)9-4-2-3-5-14-9/h2-7H,1H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJDEIMBNCNSHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/new.no-structure.jpg)





![6-cyclopropyl-2-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391570.png)

